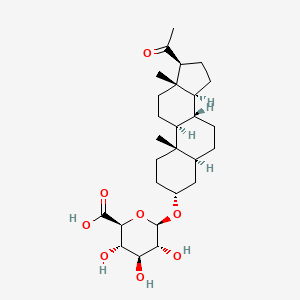

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide is a steroid glucuronide, a metabolite of allopregnanolone. Allopregnanolone is a neurosteroid that plays a significant role in modulating the activity of the central nervous system. The glucuronide form is created through the process of glucuronidation, which enhances the solubility and excretion of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha)-Allopregnanolone 3-beta-D-Glucuronide typically involves the glucuronidation of allopregnanolone. This process can be achieved using uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety to the hydroxyl group at the 3-beta position of allopregnanolone. The reaction conditions often include the presence of uridine diphosphate glucuronic acid (UDPGA) as a glucuronide donor and a suitable buffer system to maintain the pH.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms that express UGTs. These microorganisms can be cultured in bioreactors under controlled conditions to produce the desired glucuronide in large quantities. The product is then purified using chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert the glucuronide back to its parent compound, allopregnanolone.

Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized metabolites, reduced forms of the compound, and substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of steroid glucuronides.

Biology: The compound is studied for its role in the metabolism and excretion of neurosteroids.

Medicine: Research focuses on its potential therapeutic effects and its role in modulating the central nervous system.

Industry: It is used in the development of pharmaceuticals and as a biomarker in clinical studies.

Mecanismo De Acción

The mechanism of action of (3alpha)-Allopregnanolone 3-beta-D-Glucuronide involves its interaction with specific receptors and enzymes in the body. The compound is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, the glucuronide form facilitates the excretion of the compound through the kidneys.

Comparación Con Compuestos Similares

Similar Compounds

Estriol-3-beta-D-Glucuronide: Another steroid glucuronide with similar metabolic pathways.

Buprenorphine-3-glucuronide: A glucuronide metabolite of the opioid buprenorphine, with distinct pharmacological properties.

Testosterone-17-beta-D-Glucuronide: A glucuronide metabolite of testosterone, involved in androgen metabolism.

Uniqueness

(3alpha)-Allopregnanolone 3-beta-D-Glucuronide is unique due to its specific role in modulating the central nervous system and its potential therapeutic applications. Unlike other glucuronides, it has a distinct interaction with GABA receptors, making it a valuable compound for research in neuropharmacology.

Actividad Biológica

(3alpha)-Allopregnanolone 3-beta-D-glucuronide is a metabolite of allopregnanolone, a neuroactive steroid derived from progesterone. This compound has garnered attention due to its significant biological activities, particularly in the central nervous system (CNS). This article explores its synthesis, mechanisms of action, and potential therapeutic implications, supported by data tables and relevant case studies.

Synthesis and Metabolism

(3alpha)-Allopregnanolone is synthesized in the brain and peripheral tissues from progesterone. The pathway involves several key enzymes:

- Cholesterol Transport : Cholesterol is transported into mitochondria by the translocator protein (TSPO), where it is converted to pregnenolone by cytochrome P450 side-chain cleavage enzyme (CYP11A1) .

- Conversion to Allopregnanolone : Pregnenolone is then converted to progesterone, which is subsequently metabolized to allopregnanolone by the action of 5α-reductase and 3α-hydroxysteroid dehydrogenase .

The glucuronidation of allopregnanolone occurs in the liver, resulting in this compound, which enhances its solubility and excretion .

This compound exhibits several mechanisms through which it exerts its biological effects:

- GABA_A Receptor Modulation : It acts as a potent allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission. This modulation is crucial for its anxiolytic and antidepressant effects .

- Neuroprotective Properties : The compound has been shown to have neuroprotective effects, potentially reducing neuronal apoptosis and promoting cell survival under stress conditions .

- Immunomodulatory Effects : It influences immune responses, which may be relevant in neuroinflammatory conditions .

Biological Activities

The biological activities of this compound have been documented in various studies:

- Anxiolytic Effects : Research indicates that low concentrations of allopregnanolone can produce significant anxiolytic effects, making it a candidate for treating anxiety disorders .

- Mood Regulation : Clinical studies have demonstrated that allopregnanolone can alleviate symptoms of postpartum depression rapidly, highlighting its potential as a therapeutic agent .

- Cognitive Function : Allopregnanolone has been implicated in cognitive processes such as learning and memory. Its modulation of GABA_A receptors suggests a role in enhancing cognitive performance under certain conditions .

Case Study 1: Postpartum Depression Treatment

A landmark study evaluated the efficacy of intravenous brexanolone (a formulation of allopregnanolone) in women with postpartum depression. Results showed rapid improvement in depressive symptoms within 24 hours of administration, with sustained effects observed over several weeks .

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, treatment with allopregnanolone was associated with reduced neuronal loss and improved behavioral outcomes following induced stress. This suggests potential applications in neurodegenerative diseases .

Data Tables

| Biological Activity | Mechanism of Action | Therapeutic Implications |

|---|---|---|

| Anxiolytic | GABA_A receptor modulation | Anxiety disorders |

| Antidepressant | Enhances GABAergic transmission | Postpartum depression |

| Neuroprotection | Reduces apoptosis | Neurodegenerative diseases |

| Immunomodulation | Modulates immune responses | Neuroinflammatory conditions |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPPQBWTGIHMPB-WONTYKMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.